molecular formula C32H45N8O17P3S B120329 3-Indolepropionyl-coenzyme A CAS No. 144319-97-1

3-Indolepropionyl-coenzyme A

カタログ番号: B120329
CAS番号: 144319-97-1
分子量: 938.7 g/mol
InChIキー: IXFKVXFSQBQASQ-GRBGHKMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Indolepropionyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C32H45N8O17P3S and its molecular weight is 938.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Role and Enzymatic Reactions

Medium-Chain Fatty Acyl-CoA Dehydrogenase (MCAD) Activity

IPCoA serves as a substrate for medium-chain fatty acyl-CoA dehydrogenase (MCAD), an enzyme crucial for the β-oxidation of fatty acids. Research has demonstrated that IPCoA can undergo enzymatic transformation via MCAD, leading to the formation of chromophoric intermediates. This process is characterized by distinct absorbance changes in UV/vis spectroscopy, indicating the formation of intermediary species during the reaction, which are essential for understanding the mechanistic pathways of fatty acid metabolism .

Metabolic Implications

Impact on Fatty Acid Oxidation

Studies have shown that IPCoA influences mitochondrial fatty acid oxidation, particularly under conditions of dietary stress such as high-fat diets. For instance, inhibition of acyl-CoA oxidase-1 (ACOX1) using compounds like IPCoA can enhance mitochondrial fatty acid oxidation through activation of signaling pathways involving SIRT1 and AMPK. This activation leads to reduced lipid accumulation and improved metabolic profiles in animal models .

Therapeutic Potential

Metabolic Disorders

Given its role in enhancing fatty acid oxidation, IPCoA has potential therapeutic applications in treating metabolic disorders such as obesity and insulin resistance. By modulating key metabolic pathways, IPCoA could help in developing strategies to combat these conditions . The ability to influence lipid metabolism positions IPCoA as a candidate for further investigation in metabolic syndrome therapies.

Research Findings and Case Studies

Case Study: Inhibition of ACOX1

In a controlled study involving rats fed a high-fat diet, treatment with IPCoA derivatives resulted in significant reductions in hepatic lipid content and improved insulin sensitivity. The findings indicated that IPCoA not only serves as a substrate for MCAD but also plays a regulatory role in fatty acid metabolism through its effects on ACOX1 activity and downstream metabolic pathways .

Study Findings Implications
MCAD-catalyzed ReactionFormation of chromophoric intermediates during IPCoA conversion Insight into enzymatic mechanisms
High-Fat Diet InterventionIPCoA treatment reduced liver lipid accumulation by enhancing mitochondrial FAO Potential therapeutic application in obesity
Enzyme Activity ModulationActivation of SIRT1 and AMPK pathways following IPCoA treatment led to improved metabolic profilesImplications for metabolic disorder treatments

化学反応の分析

Dehydrogenation by Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

3-IPCoA acts as a pseudosubstrate for MCAD, undergoing dehydrogenation to form trans-3-indoleacryloyl-CoA (IACoA) . This reaction is central to studying flavin adenine dinucleotide (FAD)-dependent redox mechanisms:

  • Mechanism :

    • MCAD abstracts a β-hydrogen from 3-IPCoA, forming a transient enoyl-CoA intermediate.

    • FAD is reduced to FADH₂, transferring electrons to electron-transferring flavoprotein (ETF) in physiological conditions.

    • Product IACoA exhibits a distinct UV-vis spectrum (λmax=367nm,ϵ367=26,500M1cm1\lambda_{\text{max}}=367\,\text{nm},\,\epsilon_{367}=26,500\,\text{M}^{-1}\text{cm}^{-1}) .

  • Kinetic Parameters :

    ParameterValue (pH 7.4)ConditionsSource
    kcatk_{\text{cat}}12s112\,\text{s}^{-1}25°C, 0.1 M phosphate
    KmK_{\text{m}}8.5μM8.5\,\mu \text{M}Saturating FAD/ETF
    • pH-dependent studies reveal biphasic oxygen reactivity in non-physiological substrates .

Oxidase Activity with Molecular Oxygen

In the absence of ETF, reduced MCAD-FADH₂ reacts with O₂, producing hydrogen peroxide (H2O2\text{H}_2\text{O}_2):

  • Key Findings :

    • Biphasic Oxygen Kinetics : Low-affinity phase (Km=3μMK_{\text{m}}=3\,\mu \text{M}) dominates at high O₂ concentrations .

    • Substrate Inhibition : Bulky substrates like 3-IPCoA enhance oxidase activity by destabilizing enzyme-product complexes .

    • Mutant Studies : The Glu376-Gln MCAD mutant eliminates redox equilibration, confirming O₂ reacts directly with reduced enzyme-substrate complexes .

pH-Dependent Enzyme-Substrate Interactions

The MCAD-IACoA complex exhibits pH-sensitive conformational changes:

  • Two-Step Binding :

    • Collision Complex Formation : Fast association (k2=1.2×106M1s1k_2=1.2\times 10^6\,\text{M}^{-1}\text{s}^{-1}).

    • Isomerization : Slow structural rearrangement (kiso=0.8s1k_{\text{iso}}=0.8\,\text{s}^{-1}) .

  • pKa Values :

    • pKa=7.53\text{p}K_a=7.53 (enzyme site in E-IACoA complex).

    • pKa=8.30\text{p}K_a=8.30 (perturbed in E*-IACoA isomerized complex) .

Role in Microbial Tryptophan Metabolism

3-IPCoA is an intermediate in gut microbiota-derived indole-3-propionic acid (IPA) biosynthesis:

  • Reductive Pathway :

    • Tryptophan → Indolelactic acid (ILA) → Indoleacrylic acid (IA) → 3-IPCoA → IPA .

  • Key Enzymes :

    • Acyl-CoA Dehydrogenase : Converts 3-IPCoA to IPA, a neuroprotective metabolite .

Comparative Substrate Specificity

3-IPCoA’s bulky indole group distinguishes it from physiological substrates:

SubstrateMCAD kcat(s1)k_{\text{cat}}\,(\text{s}^{-1})Oxidase Activity (H2O2production\text{H}_2\text{O}_2\,\text{production})
Octanoyl-CoA48s148\,\text{s}^{-1}Low
3-Indolepropionyl-CoA12s112\,\text{s}^{-1}High
Butyryl-CoA32s132\,\text{s}^{-1}Moderate

Data from .

特性

CAS番号

144319-97-1

分子式

C32H45N8O17P3S

分子量

938.7 g/mol

IUPAC名

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(1H-indol-3-yl)propanethioate

InChI

InChI=1S/C32H45N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-6,13,16-17,21,25-27,31,36,43-44H,7-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/t21-,25-,26-,27+,31-/m1/s1

InChIキー

IXFKVXFSQBQASQ-GRBGHKMPSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

異性体SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

正規SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC4=CNC5=CC=CC=C54)O

Key on ui other cas no.

144319-97-1

同義語

3-indolepropionyl-CoA
3-indolepropionyl-coenzyme A
coenzyme A, 3-indolepropionyl
IPCoA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。